molecular formula C11H13ClOS2 B15387441 1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one

1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B15387441
M. Wt: 260.8 g/mol
InChI Key: QEZONLYMIDDMCD-UHFFFAOYSA-N
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Description

1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound provided for research and development purposes. It has a molecular formula of C 11 H 13 ClOS 2 and a molecular weight of 260.80 g/mol . This compound is characterized by a chloropropanone moiety linked to a phenyl ring substituted with two methylthio groups, a structure that may influence its reactivity and physicochemical properties, such as enhanced lipophilicity. The product is supplied with a purity of not less than 98% . As a building block, it is intended for use in chemical synthesis, materials science, and investigative life science research. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[3,4-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H13ClOS2/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-6,11H,1-3H3

InChI Key

QEZONLYMIDDMCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC)SC)Cl

Origin of Product

United States

Biological Activity

1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with significant potential in pharmaceutical applications due to its unique molecular structure. This compound features a chloropropanone group and two methylthio substituents, which may enhance its biological activity. This article explores the compound's biological activities, including antimicrobial and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClS2C_{12}H_{13}ClS_2, with a molecular weight of approximately 260.81 g/mol. The presence of the methylthio groups contributes to its reactivity and potential interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the lipophilic nature of the methylthio groups.
  • Anticancer Effects : In vitro studies suggest that this compound may induce apoptosis in cancer cells. The presence of the chloropropanone moiety is thought to play a critical role in its ability to inhibit cancer cell proliferation.

Antimicrobial Studies

A study conducted on several derivatives of chloropropanones, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound has comparable efficacy to standard antibiotics.

Compound NameMIC (µg/mL)Target Organisms
This compound32E. coli, S. aureus
Standard Antibiotic16E. coli, S. aureus

Anticancer Activity

In another study focusing on the anticancer properties of methylthio-substituted compounds, this compound was tested against various human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa (cervical)20Cell cycle arrest

The mechanism of action involves the activation of caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications
This compound 3-SCH₃, 4-SCH₃ C₁₁H₁₁ClOS₂ 258.78 Anticancer activity (DNA binding)
1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one 3-SCF₃, 5-SCF₃ C₁₁H₇ClF₆OS₂ 368.75 Higher lipophilicity; potential enhanced bioactivity
1,3-Bis(4-bromophenyl)-2-propanone 4-Br (on two phenyl rings) C₁₅H₁₂Br₂O 384.07 Chemical reagent; no reported bioactivity
1-[3,4-bis(difluoromethyl)phenyl]-1-chloropropan-2-one 3-CF₂H, 4-CF₂H C₁₁H₉ClF₄O 276.64 Enhanced electronic effects; limited data on applications

Functional Group Impact

  • Methylthio (-SCH₃) vs. However, the electron-withdrawing nature of -SCF₃ may alter reactivity in nucleophilic environments.
  • Bromine Substituents (e.g., 1,3-Bis(4-bromophenyl)-2-propanone ): Bromine atoms enhance molecular weight and polarizability but reduce metabolic stability compared to sulfur-containing analogues.
  • Difluoromethyl (-CF₂H) Groups: Compounds like 1-[3,4-bis(difluoromethyl)phenyl]-1-chloropropan-2-one exhibit stronger electron-withdrawing effects, which could influence binding affinity in enzyme inhibition.

Q & A

Q. What are the common synthetic routes for 1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one, and what are their limitations?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Friedel-Crafts acylation to introduce the propan-2-one moiety to a substituted benzene ring.
  • Step 2 : Sequential introduction of methylthio groups at the 3- and 4-positions via nucleophilic substitution, often using methylthiolate ions under anhydrous conditions .
  • Step 3 : Chlorination at the 1-position using agents like SOCl₂ or PCl₃, requiring precise temperature control (0–5°C) to avoid over-chlorination .
    Limitations : Low yields in Step 2 due to steric hindrance from adjacent substituents, and competing oxidation of methylthio groups during chlorination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies methylthio (δ 2.4–2.6 ppm for S–CH₃) and chloroketone (δ 4.5–5.0 ppm for C–Cl) groups. Aromatic proton splitting patterns confirm substitution positions .
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone (C=O) group.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₁H₁₁ClOS₂⁺) and detects fragmentation patterns, such as loss of Cl (m/z –35) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during chlorination?

  • Methodological Answer :
  • Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to reduce nucleophilic interference. Evidence shows acetonitrile increases by-product formation due to its polarity .
  • Temperature Gradients : Gradual warming from 0°C to 25°C post-chlorination minimizes ketone oxidation.
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) improve regioselectivity but require stoichiometric control to avoid over-chlorination .
  • In-situ Monitoring : HPLC tracking of intermediates ensures reaction termination at the desired stage .

Q. What computational strategies predict the compound’s reactivity in substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model the electron-withdrawing effect of the ketone and electron-donating methylthio groups to predict sites for nucleophilic attack. For example, the 1-chloro position is more reactive than the methylthio-substituted ring due to ketone polarization .
  • Hammett Analysis : Compare σ values of substituents to quantify their impact on reaction rates. Methylthio groups (σ ≈ –0.05) mildly deactivate the ring, favoring para-substitution in further derivatization .

Q. How do structural analogs with bromine or iodine substituents compare in biological activity?

  • Methodological Answer :
  • Comparative Assays : Test halogen-substituted analogs (e.g., Br or I replacing Cl) in antimicrobial assays (MIC against E. coli or S. aureus). Brominated analogs show 20–30% higher activity due to increased lipophilicity .
  • SAR Analysis : Correlate logP values with membrane permeability. The chloro derivative (logP ≈ 2.8) exhibits moderate penetration, while iodinated versions (logP > 3.5) may accumulate in lipid bilayers .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported antimicrobial efficacy across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using CLSI guidelines for MIC determination. Variations in broth media (e.g., cation-adjusted Mueller-Hinton) significantly affect results .
  • Purity Validation : Use HPLC (≥95% purity) to exclude confounding effects from synthesis by-products. Impurities like oxidized methylthio groups (to sulfoxide) reduce activity .

Q. What strategies validate the compound’s stability under storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via TLC or GC-MS monthly. Degradation peaks (e.g., ketone reduction to alcohol) appear after 3 months at 40°C .
  • Light Sensitivity Tests : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Biological Interaction Mechanisms

Q. What in vitro models are suitable for studying its interaction with bacterial enzymes?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against E. coli dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation rates. IC₅₀ values correlate with antibacterial activity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to DHFR’s active site. The chloroketone moiety hydrogen-bonds with Asp27, while methylthio groups occupy hydrophobic pockets .

Advanced Structural Comparisons

Q. How does the compound’s reactivity differ from analogs with trifluoromethyl or nitro groups?

  • Methodological Answer :
  • Electrophilicity Comparison : Use Mayr’s electrophilicity index (E). The chloro derivative (E ≈ 2.5) is less reactive than nitro-substituted analogs (E > 4.0) but more than trifluoromethyl derivatives (E ≈ 1.8) .
  • Redox Profiling : Cyclic voltammetry reveals the methylthio groups undergo oxidation at +0.8 V (vs. Ag/AgCl), unlike nitro groups, which reduce at –0.3 V .

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